1-(3,4-Dimethoxybenzyl)-3-((1-(methylsulfonyl)piperidin-4-yl)methyl)urea
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Overview
Description
1-(3,4-Dimethoxybenzyl)-3-((1-(methylsulfonyl)piperidin-4-yl)methyl)urea is a complex organic compound characterized by its unique structure, which includes a benzyl group with methoxy substituents, a piperidine ring with a methylsulfonyl group, and a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Dimethoxybenzyl)-3-((1-(methylsulfonyl)piperidin-4-yl)methyl)urea typically involves multiple steps, starting with the preparation of the 3,4-dimethoxybenzyl group and the piperidine ring. The reaction conditions often require the use of strong bases or acids, depending on the specific synthetic route chosen.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of the methoxy groups and the piperidine ring allows for diverse reactivity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
1-(3,4-Dimethoxybenzyl)-3-((1-(methylsulfonyl)piperidin-4-yl)methyl)urea has a wide range of applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe or inhibitor in biological studies.
Medicine: Potential therapeutic applications include its use as a drug candidate or intermediate in drug synthesis.
Industry: It can be utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which 1-(3,4-Dimethoxybenzyl)-3-((1-(methylsulfonyl)piperidin-4-yl)methyl)urea exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses or inhibitory effects. The exact mechanism can vary depending on the context in which the compound is used.
Comparison with Similar Compounds
3,4-Dimethoxybenzyl alcohol
Methylsulfonyl piperidine
Urea derivatives
Uniqueness: 1-(3,4-Dimethoxybenzyl)-3-((1-(methylsulfonyl)piperidin-4-yl)methyl)urea stands out due to its unique combination of functional groups, which provides it with distinct chemical and biological properties compared to similar compounds.
This comprehensive overview highlights the significance of this compound in various scientific fields and its potential for future applications
Properties
IUPAC Name |
1-[(3,4-dimethoxyphenyl)methyl]-3-[(1-methylsulfonylpiperidin-4-yl)methyl]urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O5S/c1-24-15-5-4-14(10-16(15)25-2)12-19-17(21)18-11-13-6-8-20(9-7-13)26(3,22)23/h4-5,10,13H,6-9,11-12H2,1-3H3,(H2,18,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMDWROIBUIIYET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)NCC2CCN(CC2)S(=O)(=O)C)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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